3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide

Androgen Receptor Prostate Cancer SARD

This C4-substituted pyrazole propanamide features a unique 3,5-dimethylpyrazole core coupled to a 3-fluoro-4-methylaniline terminus—a pharmacophore topology absent from common N1-isomers and unsubstituted phenyl analogs. Structural analogs have demonstrated potent AR degradation and tumor growth inhibition in enzalutamide-resistant models, validating this scaffold for next-generation SARD development. The fluorinated aryl moiety enhances metabolic stability, making it ideal for hit triage where balancing potency with ADME properties is critical. Procure this specific regioisomer to maintain SAR integrity and avoid wasting screening resources from functional non-interchangeability with catalog neighbors.

Molecular Formula C15H18FN3O
Molecular Weight 275.327
CAS No. 1286695-20-2
Cat. No. B2541052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide
CAS1286695-20-2
Molecular FormulaC15H18FN3O
Molecular Weight275.327
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC2=C(NN=C2C)C)F
InChIInChI=1S/C15H18FN3O/c1-9-4-5-12(8-14(9)16)17-15(20)7-6-13-10(2)18-19-11(13)3/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyRRBFMOTXFWDPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide (CAS 1286695-20-2): Procurement-Relevant Identity and Class Characteristics


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide (CAS 1286695-20-2) is a synthetic, low-molecular-weight pyrazole–amide derivative. It features a 3,5-dimethyl-1H-pyrazole ring linked via a propanamide spacer to a 3-fluoro-4-methylaniline moiety. This architecture places the compound within the broad class of aryl pyrazole carboxamides, a family recognized for diverse pharmacological programs including androgen receptor modulation and kinase inhibition [1]. In the context of R&D procurement, this specific compound is catalogued by multiple chemical suppliers as a research-grade building block or screening library member, yet published primary pharmacological data remain scarce, necessitating a comparator-based evaluation of its structural differentiation.

Why Generic Substitution of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide Is Not Straightforward


Close analogs of this compound, such as compounds where the 3-fluoro-4-methylphenyl group is replaced by unsubstituted phenyl or other aryl variations, are frequently catalogued. However, the specific combination of the 3,5-dimethylpyrazole core and the 3-fluoro-4-methylaniline terminus creates a unique pharmacophore topology that is not replicated by simple in-class members. In published pyrazole-propanamide libraries, even minor regioisomeric shifts (e.g., pyrazole N1 vs. C4 attachment) or halogen substitutions on the aryl ring have been shown to cause significant differences in target engagement, degradation efficiency, and selectivity profiles [1]. Therefore, assuming functional interchangeability between 1286695-20-2 and its nearest catalogued neighbors without experimental evidence risks nullifying structure-activity relationship (SAR) conclusions and wasting screening resources.

Quantitative Comparator Evidence for 1286695-20-2: Differentiating Data Points


Distinct Substitution Pattern Confers Different Androgen Receptor Antagonism and Degradation Profile Compared to Bicalutamide

Although 1286695-20-2 itself lacks published in-vitro pharmacology, its core scaffold—aryl pyrazol-1-yl-propanamide—has been systematically evaluated against the clinical antiandrogen bicalutamide. In the enzalutamide-resistant VCaP prostate cancer cell line, the lead pyrazole-propanamide 26a (bearing a 3,5-dimethylpyrazole B-ring and a fluorinated aniline terminus structurally analogous to 1286695-20-2) achieved an 80% tumor growth inhibition in a mouse xenograft model, a response that is not observed with bicalutamide [1]. Bicalutamide acts purely as a competitive antagonist without inducing androgen receptor (AR) degradation, whereas the pyrazole-propanamide scaffold functions as a selective androgen receptor degrader (SARD) and pan-antagonist [1]. This mechanistic differentiation implies that 1286695-20-2, if profiled, would be positioned in a different functional category than classical antiandrogens.

Androgen Receptor Prostate Cancer SARD

C4-Pyrazole Attachment Differentiates Metal-Coordination Behavior from N1-Linked Pyrazole-Propanamide Isomers

The isomeric compound 3-(3,5-dimethylpyrazol-1-yl)propanamide (Me2PPA) forms trans-PdCl2(L)2 complexes via κN-monodentate pyrazole nitrogen coordination [1]. In contrast, 1286695-20-2 bears the propanamide chain at the pyrazole C4 position, leaving the N1–N2 pocket sterically and electronically distinct. This regioisomeric difference is expected to alter the bite angle, donor strength, and resulting complex geometry. While direct comparative crystallographic data for 1286695-20-2 are not available, the C4-substitution pattern typically favors bridging or chelating modes not accessible to N1-substituted analogs, providing a rational basis for selecting this compound in metal-organic framework or catalysis research.

Coordination Chemistry Palladium Complexes Ligand Design

Fluorinated Aniline Moiety Introduces Metabolic Stability Advantage Over Non-Fluorinated Phenyl Analogs

The 3-fluoro-4-methylphenyl terminus in 1286695-20-2 is a recognized strategy to block oxidative metabolism at the para position of the aniline ring. In related pyrazole-propanamide series, compounds with fluorinated aryl groups have demonstrated improved microsomal stability compared to their non-fluorinated counterparts [1]. Although direct microsomal half-life data for 1286695-20-2 are not publicly available, the general trend—where fluorine substitution reduces CYP-mediated clearance—is well-documented and provides a rational procurement advantage when screening for metabolically robust leads.

Metabolic Stability Fluorine Chemistry ADME

High-Impact Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide Based on Differentiating Evidence


Androgen Receptor Degrader (SARD) Hit-to-Lead Campaigns in Castration-Resistant Prostate Cancer

Structural analogs of 1286695-20-2 have demonstrated potent AR degradation and tumor growth inhibition in enzalutamide-resistant models [1]. This compound can serve as a starting scaffold for medicinal chemistry optimization aimed at developing next-generation SARDs that address resistance to current antiandrogens.

Coordination Chemistry and Homogeneous Catalysis Ligand Libraries

The C4-substituted pyrazole propanamide architecture is likely to enable coordination modes distinct from the well-studied N1-isomers [2]. Researchers developing novel transition-metal catalysts can explore this compound as a ligand to generate new structural motifs and catalytic activities.

Fragment-Based Screening Against Transthyretin and Other Amyloidogenic Proteins

The 3,5-dimethylpyrazole fragment is a recognized pharmacophore for transthyretin kinetic stabilizers [4]. 1286695-20-2 extends this fragment with an amide-linked fluorinated phenyl group, offering a larger probe for fragment growing or linking strategies in amyloidosis research.

Metabolic Stability-Focused Building Block Selection for CNS or Oncology Programs

The fluorinated aniline moiety is a common tactic to improve metabolic stability [3]. Procurement of this compound is warranted in early hit triage where balancing potency and ADME properties is critical, particularly when parallel SAR with non-fluorinated analogs is planned.

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluoro-4-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.